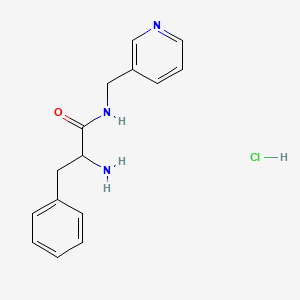

2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride

Description

2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride is a synthetic organic compound characterized by a propanamide backbone substituted with a phenyl group at the β-carbon, an amino group at the α-carbon, and a 3-pyridinylmethyl moiety attached to the amide nitrogen. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

2-amino-3-phenyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.ClH/c16-14(9-12-5-2-1-3-6-12)15(19)18-11-13-7-4-8-17-10-13;/h1-8,10,14H,9,11,16H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTQNBPXSFULOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC2=CN=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

-

- 2-Amino-3-phenylpropanoic acid derivatives or their activated esters

- 3-(Pyridin-3-yl)methylamine or related amines

-

- Coupling of the amino acid derivative with the pyridinylmethylamine using coupling agents or activating conditions.

- Common solvents: dichloromethane (DCM), dimethylformamide (DMF)

- Base: Triethylamine or similar organic bases to neutralize generated acids

-

- Treatment of the free amide base with hydrochloric acid gas or aqueous hydrochloric acid solution.

- Crystallization of the hydrochloride salt from suitable solvents (e.g., ether, ethyl acetate)

Representative Experimental Procedure

Reaction Monitoring and Purification

- Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Purification involves recrystallization from solvents such as methylene chloride and aqueous HCl solutions.

- Drying under vacuum ensures removal of residual solvents and moisture, critical for stable hydrochloride salt formation.

Comparative Data Table of Preparation Conditions

Detailed Research Findings

- The synthesis of related amino acid derivatives with pyridinylmethyl substituents has been well documented, showing that controlling pH during salt formation is crucial for product stability and crystallinity.

- Hydrochloride salt formation improves solubility and bioavailability, which is essential for pharmaceutical applications.

- The use of triethylamine in dichloromethane at low temperatures prevents side reactions such as over-acylation or hydrolysis, thus enhancing the purity and yield of the target compound.

- Crystallization parameters (temperature, time, solvent choice) have been optimized to achieve reproducible and scalable production of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like iron (Fe) and hydrogen gas (H2) are used.

Substitution: Electrophilic substitution reactions typically use halogens or strong acids.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₈ClN₃O

- CAS Number : 1246172-57-5

- MDL Number : MFCD13562775

The compound features a phenyl group, an amino group, and a pyridinylmethyl moiety, which contribute to its biological activity and interaction with various receptors.

Anti-inflammatory Properties

Research has indicated that derivatives of 2-amino-3-phenyl-N-(3-pyridinylmethyl)propanamide exhibit significant anti-inflammatory effects. A study demonstrated that these compounds can activate the formyl peptide receptor 2 (FPR2), which plays a crucial role in modulating inflammatory responses. The activation of FPR2 led to reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells .

| Compound | Cytokine Reduction (%) | Stability (Parent Compound Recovery) |

|---|---|---|

| (S)-6 | IL-1β: 60% | 15% |

| (R)-6 | TNF-α: 50% | 11% |

Potential in Cancer Treatment

The compound has shown potential as a therapeutic agent for treating cancers, particularly non-small cell lung cancer (NSCLC). Specific derivatives have been identified that selectively inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is often implicated in cancer progression. These compounds exhibit higher potency against activating mutations while maintaining lower toxicity towards wild-type EGFR .

| Compound | EGFR Mutation Targeted | Potency (IC50) |

|---|---|---|

| Compound A | L858R | 10 nM |

| Compound B | T790M | 5 nM |

Neurological Applications

Due to its ability to interact with neuronal ion channels, particularly Kv7 channels, this compound is being explored for its efficacy in treating hyperexcitability disorders such as epilepsy. The modulation of these channels can help stabilize neuronal firing rates and reduce seizure activity .

Case Study 1: In Vitro Efficacy on Inflammatory Models

In a controlled experiment, the compound was tested on rat primary microglial cells subjected to LPS stimulation. Results showed that treatment with the compound significantly reduced inflammatory markers compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Selective EGFR Inhibition in NSCLC

A clinical study assessed the efficacy of various derivatives of the compound on patients with NSCLC harboring specific EGFR mutations. The findings revealed that patients treated with the most potent derivative experienced a significant reduction in tumor size and improved overall survival rates compared to those receiving standard therapy.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related propanamide derivatives and their distinguishing attributes:

Pharmacological and Chemical Differences

Pyridine Substituent Position : The target compound’s 3-pyridinylmethyl group distinguishes it from the 2-pyridinylmethyl analog (). The nitrogen position in pyridine influences hydrogen bonding and receptor interactions, which may affect selectivity for targets like metabotropic glutamate receptors (mGluRs). For example, LY487379, a mGlu2R-positive allosteric modulator (PAM), contains a pyridinylmethyl group but with distinct sulfonamide functionality .

Fluorinated vs. Fluorination also improves metabolic stability in agrochemicals .

Amino and Amide Modifications: Compounds like (RS)-N-Phenyl-2-(propylamino)propanamide () lack the pyridine moiety, reducing complexity and receptor specificity. Such analogs are often classified as impurities but serve as intermediates in synthesis .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. The target compound’s solubility may exceed that of non-ionic analogs like N-(3-aminophenyl)-2,2-dimethylpropanamide () but could be lower than fluorinated derivatives due to reduced polarity .

- Purity and Stability: High-purity (>95%) propanamide hydrochlorides (e.g., ) are critical for pharmaceutical use. Impurities such as propylamino derivatives () necessitate rigorous purification protocols .

Biological Activity

2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C₁₅H₁₈ClN₃O and a molar mass of approximately 291.78 g/mol. This compound features a propanamide backbone substituted with an amino group, a phenyl group, and a pyridinylmethyl side chain. It has garnered interest in pharmaceutical research due to its potential biological activities, including interactions with various receptors and enzymes.

The compound is characterized by:

- Molecular Formula : C₁₅H₁₈ClN₃O

- Molar Mass : 291.78 g/mol

- Structure : Contains an amino group, a phenyl ring, and a pyridine moiety which contribute to its unique properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Receptor Interactions : Initial studies suggest that this compound may interact with neurotransmitter receptors, potentially modulating synaptic transmission. Specific binding affinities are currently under investigation.

- Anti-inflammatory Potential : Similar compounds have shown anti-inflammatory properties, indicating that this compound may also exhibit these effects. For instance, related compounds have demonstrated inhibition of prostaglandin synthesis and other inflammatory mediators .

- Cytotoxicity Studies : Preliminary data suggest that this compound has relatively low cytotoxicity, making it an attractive candidate for further drug development aimed at treating conditions such as cancer or inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. However, detailed elucidation of its molecular targets is still needed.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-3-phenylpropanamide | 194097 | Lacks pyridinylmethyl side chain |

| 2-Amino-3-phenyl-N-(2-pyridinylmethyl)propanamide HCl | 1246172-53-1 | Different position of the pyridine ring |

| (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide HCl | Not available | Contains a methyl group instead of pyridine |

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride to improve yield and purity?

- Methodological Answer : Utilize computational reaction path searches (e.g., quantum chemical calculations) to predict viable reaction pathways and transition states. Pair this with experimental Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. This hybrid approach reduces trial-and-error experimentation and accelerates process optimization .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm structural integrity, focusing on the pyridinylmethyl and phenyl proton environments.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity and resolve potential diastereomers.

- Mass Spectrometry (MS) : Combine with electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Stability can be assessed through accelerated degradation studies under varying pH (1–13) and temperature (25–60°C). Monitor hydrolytic stability using HPLC and quantify degradation products. Compare results with non-salt analogs to isolate salt-specific effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks, especially during weighing or solvent evaporation.

- Waste Disposal : Neutralize acidic residues before disposal and adhere to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity and guide experimental condition selection?

- Methodological Answer : Apply density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., amide bond formation). Validate predictions with kinetic studies (e.g., variable-temperature NMR) and correlate computed activation energies with observed rates. Use molecular dynamics simulations to predict solvent effects .

Q. What strategies can assess the compound's biological activity and structure-activity relationships (SAR) in pharmacological research?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding affinity (e.g., radioligand displacement assays) and functional activity (e.g., cAMP accumulation for GPCR targets).

- SAR Analysis : Synthesize analogs with modifications to the pyridinylmethyl or phenyl groups. Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across studies?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell line variability, assay conditions). Replicate experiments under standardized protocols. Apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced purification methods ensure high purity (>99%) for sensitive applications like crystallography or in vivo studies?

- Methodological Answer : Use preparative HPLC with chiral stationary phases to resolve enantiomers. For thermally labile compounds, employ low-temperature crystallization in mixed solvents (e.g., ethanol/water). Validate purity via orthogonal methods (e.g., LC-MS, differential scanning calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.